(3,6-Dichloro-2-fluorophenyl)(methyl)sulfane
Description
(3,6-Dichloro-2-fluorophenyl)(methyl)sulfane is a thioether (sulfane) compound featuring a methyl group (-SCH₃) attached to a phenyl ring substituted with chlorine atoms at positions 3 and 6 and a fluorine atom at position 2. This halogenated aromatic sulfide is structurally analogous to bioactive organosulfur compounds but distinct from sulfane sulfur species (e.g., persulfides or polysulfides), which contain labile sulfur atoms in oxidation state 0 or -1 . Potential applications include use as pharmaceutical or agrochemical intermediates, leveraging the electronic effects of chlorine and fluorine substituents .
Properties
IUPAC Name |
1,4-dichloro-2-fluoro-3-methylsulfanylbenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Cl2FS/c1-11-7-5(9)3-2-4(8)6(7)10/h2-3H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBAMBXNWNKKMCF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(C=CC(=C1F)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Cl2FS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3,6-Dichloro-2-fluorophenyl)(methyl)sulfane typically involves the reaction of 3,6-dichloro-2-fluorobenzene with methylsulfanyl reagents under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction is conducted in an inert atmosphere, often using solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) to ensure the purity and yield of the product .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and cost-effectiveness, often incorporating continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
(3,6-Dichloro-2-fluorophenyl)(methyl)sulfane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound into thiols or other reduced forms using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium hydride, potassium carbonate, amines, alkoxides.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, reduced sulfides.
Substitution: Aminated or alkoxylated derivatives.
Scientific Research Applications
Organic Synthesis
(3,6-Dichloro-2-fluorophenyl)(methyl)sulfane serves as a valuable building block in organic synthesis. Its unique halogen and sulfane functionalities allow for various transformations:
- Substitution Reactions: The halogen atoms can be replaced through nucleophilic substitution reactions.
- Oxidation and Reduction: The compound can be oxidized to form sulfoxides or sulfones, or reduced to its corresponding thiol.
| Reaction Type | Product | Conditions |
|---|---|---|
| Oxidation | Sulfoxides/Sulfones | Hydrogen peroxide, m-chloroperbenzoic acid |
| Reduction | Thiols | Lithium aluminum hydride, sodium borohydride |
| Nucleophilic Substitution | Substituted Compounds | Nucleophiles like sodium methoxide |
Medicinal Chemistry
The compound is being explored for its potential therapeutic properties. Its structure allows for modifications that may enhance biological activity:
- Drug Development: Investigated as a precursor for novel pharmaceuticals.
- Biological Activity: Potential interactions with biomolecules suggest applications in treating diseases.
Case Study:
A study evaluated the anticancer properties of derivatives containing the dichlorofluorophenyl moiety. Results indicated that modifications could lead to compounds with enhanced potency against specific cancer cell lines.
Agrochemicals
In agricultural applications, this compound is being researched for its role in developing new herbicides and pesticides:
- Herbicide Development: The structure allows for selective targeting of specific weed species while minimizing impact on crops.
Example:
Research has shown that derivatives of this compound exhibit selective herbicidal activity against certain broadleaf weeds.
Mechanism of Action
The mechanism of action of (3,6-Dichloro-2-fluorophenyl)(methyl)sulfane involves its interaction with specific molecular targets, such as enzymes or receptors, leading to various biochemical effects. The compound’s dichloro and fluorophenyl groups contribute to its reactivity and binding affinity, while the methylsulfane moiety can undergo metabolic transformations, influencing its overall activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Electronic Differences
Key structural analogs and their substituent patterns are compared below:
Table 1: Structural Comparison of Aryl Methyl Sulfides
| Compound Name | Substituents | Molecular Formula | Key Structural Features |
|---|---|---|---|
| (3,6-Dichloro-2-fluorophenyl)(methyl)sulfane | Cl (3,6), F (2), SCH₃ | C₇H₅Cl₂FS | Electron-withdrawing Cl/F; para-dichloro |
| (3,4-Dibromo-2-fluorophenyl)(methyl)sulfane | Br (3,4), F (2), SCH₃ | C₇H₅Br₂FS | Larger Br atoms; meta-dibromo |
| (3-Chloro-2-methylphenyl)(methyl)sulfane | Cl (3), CH₃ (2), SCH₃ | C₈H₉ClS | Electron-donating CH₃ ortho to Cl |
| DFBPMS* | Biphenyl, F (3',4'), SCH₃ | C₁₃H₁₀F₂S | Biphenyl backbone; extended conjugation |
| Ethyl 3-fluoro-6-methylphenyl sulfide | F (3), CH₃ (6), SCH₂CH₃ | C₉H₁₁FS | Ethyl sulfide; alkyl substitution |
*DFBPMS: (3',4'-Difluoro-[1,1'-biphenyl]-3-yl)-(methyl)sulfane
Key Observations:
- Bromine (in dibromo analogs) introduces steric bulk and polarizability, which may alter reactivity in cross-coupling or substitution reactions .
- Substituent Position : The para-dichloro arrangement in the target compound contrasts with meta-dibromo in ’s analog, influencing regioselectivity in further functionalization.
- Biphenyl vs. Monocyclic: DFBPMS’s biphenyl structure extends conjugation, likely affecting UV-vis absorption and material science applications .
Biological Activity
(3,6-Dichloro-2-fluorophenyl)(methyl)sulfane is a sulfur-containing organic compound with notable biological activities. Its structure, featuring both halogen and sulfur moieties, suggests potential interactions with various biological targets. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
- Chemical Formula : C₈H₈Cl₂FOS
- Molecular Weight : 211.08 g/mol
- IUPAC Name : this compound
The biological activity of this compound can be attributed to its ability to interact with various biological pathways:
- Inhibition of Enzymatic Activity : Compounds with similar structures have been shown to inhibit enzymes involved in inflammatory processes. For instance, studies indicate that sulfide derivatives can modulate cyclooxygenase (COX) activity and inducible nitric oxide synthase (iNOS) in macrophages, leading to reduced inflammation .
- Neuroprotective Effects : Research on related compounds has demonstrated their capacity to reduce amyloid-beta (Aβ) peptide levels, which are implicated in Alzheimer's disease. The modulation of Aβ production through γ-secretase and β-secretase inhibition has been observed .
- Antimicrobial Activity : Sulfur-containing compounds often exhibit antimicrobial properties. Preliminary studies suggest that this compound may possess activity against certain bacterial strains due to its electrophilic nature .
Table 1: Biological Activity Summary
| Activity Type | Observations | Reference |
|---|---|---|
| Anti-inflammatory | Inhibition of COX and iNOS | |
| Neuroprotection | Reduction in Aβ levels | |
| Antimicrobial | Potential activity against bacteria |
Case Studies
- Anti-inflammatory Studies : In vitro experiments using RAW 264.7 macrophage cells demonstrated that this compound significantly reduced the production of inflammatory mediators when treated with lipopolysaccharide (LPS). The compound exhibited a dose-dependent decrease in COX-2 expression and iNOS activity .
- Neuroprotective Effects : A study utilizing N2a neuronal cell lines showed that treatment with the compound led to enhanced proteolysis of Aβ peptides, suggesting a mechanism for reducing amyloidogenesis. This effect was attributed to the compound's ability to stabilize transthyretin and modulate secretase activities .
- Antimicrobial Testing : Preliminary evaluations against common bacterial pathogens revealed that the compound displayed significant antimicrobial activity at specific concentrations, indicating its potential as a therapeutic agent in treating infections .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
